molecular formula C5H10FN B1472486 [1-(Fluoromethyl)cyclopropyl]methanamine CAS No. 1550947-28-8

[1-(Fluoromethyl)cyclopropyl]methanamine

Cat. No.: B1472486
CAS No.: 1550947-28-8
M. Wt: 103.14 g/mol
InChI Key: SEGLGKJDVQQUQU-UHFFFAOYSA-N
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Description

[1-(Fluoromethyl)cyclopropyl]methanamine (CAS 1550947-28-8) is a high-value fluorinated cyclopropylamine derivative serving as a versatile building block in pharmaceutical and agrochemical research . Its unique structure, featuring a cyclopropane ring with both fluoromethyl and methanamine functional groups, is engineered to enhance the properties of target molecules. The fluorine atom is a key modulator, often employed to improve lipophilicity and metabolic stability, thereby increasing the in vivo half-life and exposure of lead compounds . Concurrently, the strained cyclopropane ring introduces conformational rigidity, which can lead to improved binding affinity and selectivity for target proteins . The primary amine group provides a handle for further synthetic derivatization, making this compound a flexible intermediate in the synthesis of complex bioactive molecules . This compound has been specifically investigated in advanced drug discovery programs, such as in the development of Poly-ADP ribose glycohydrolase (PARG) inhibitors . Researchers should note that some in vivo studies on compounds containing this specific fluoromethylcyclopropylamine moiety have reported unexpected idiosyncratic toxicity, including liver toxicity and ataxia in animal models, which was not linked to the primary pharmacology (on-target effect) but potentially to a metabolic byproduct . This finding underscores the importance of thorough toxicological screening during preclinical development. For optimal stability and shelf life, this product should be stored in a dark place under an inert atmosphere at 2-8°C . This chemical is intended for research and development purposes only and is strictly not for diagnostic, therapeutic, or personal use .

Properties

IUPAC Name

[1-(fluoromethyl)cyclopropyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10FN/c6-3-5(4-7)1-2-5/h1-4,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEGLGKJDVQQUQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CN)CF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

103.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Fluoromethylation of Cyclopropylmethanol Derivatives

A primary synthetic route involves the fluoromethylation of cyclopropylmethanol or related alcohol precursors. The key step is the conversion of the hydroxymethyl group into a fluoromethyl group using selective fluorinating reagents.

  • Typical Fluorinating Agents:

    • Diethylaminosulfur trifluoride (DAST) is commonly employed for this transformation due to its efficiency in replacing hydroxyl groups with fluorine under mild conditions.
    • Other reagents such as tetrabutylammonium fluoride (NBu4F) in tetrahydrofuran (THF) have been used for related fluorocyclopropane conversions.
  • Reaction Conditions:

    • The reaction is performed under an inert atmosphere (nitrogen or argon) to prevent moisture and oxygen interference.
    • Low temperatures (0 to 25 °C) are maintained to minimize side reactions and decomposition of sensitive intermediates.
    • Solvents such as dichloromethane or THF are preferred due to their inertness and ability to dissolve both reagents and substrates.
  • Mechanistic Notes:

    • The fluorination proceeds via nucleophilic substitution where the hydroxyl group is activated and displaced by fluoride.
    • Careful control of stoichiometry and reaction time is critical to avoid over-fluorination or ring-opening of the cyclopropyl moiety.

Following fluoromethylation, the introduction or preservation of the methanamine group is essential to obtain [1-(Fluoromethyl)cyclopropyl]methanamine.

  • Direct Amination:

    • If starting from cyclopropylmethanol, an initial amination step can convert the hydroxymethyl group to a methanamine via nucleophilic substitution using ammonia or primary amines under reductive amination conditions.
  • Reductive Amination:

    • Aldehyde or ketone intermediates derived from oxidation of the alcohol can be aminated using ammonia or amine sources with reducing agents such as sodium cyanoborohydride or catalytic hydrogenation.
  • Sequential Strategy:

    • In some protocols, the fluoromethylation is performed on an amine-protected intermediate to prevent side reactions.
    • Alternatively, the amine can be introduced after fluorination via substitution of a suitable leaving group precursor.

Industrial and Scale-Up Considerations

  • Continuous Flow Reactors:

    • For industrial synthesis, continuous flow techniques improve control over reaction parameters, enhancing yield and purity.
    • Flow reactors allow precise temperature control and efficient mixing, which is crucial for fluorination steps.
  • Purification:

    • Advanced purification methods such as column chromatography, recrystallization, or distillation under reduced pressure are employed to isolate the target compound.
    • Analytical techniques including GC-MS and LC-MS are used for in-process control to monitor conversion and purity.

Comparative Table of Key Preparation Steps

Step Reagents/Conditions Notes Yield/Outcome
Fluoromethylation DAST, inert atmosphere, 0–25 °C, DCM or THF Selective fluorination of hydroxymethyl group High selectivity, moderate to high yield
Amination (Reductive) Ammonia/amine, NaBH3CN or catalytic H2 Conversion of aldehyde intermediate to amine Efficient, mild conditions
Oxidation (if applicable) KMnO4 or CrO3 (acidic/basic) Hydroxymethyl to aldehyde/carboxylic acid Controlled oxidation
Industrial scale-up Continuous flow reactors, vacuum distillation Optimized for purity and yield >99% conversion reported

Research Findings and Optimization

  • Studies indicate that the fluorination step is sensitive to substrate structure; cyclopropyl rings require careful temperature control to avoid ring strain-induced side reactions.
  • The use of DAST has been optimized to prevent over-fluorination and degradation.
  • Alternative fluorinating agents have been explored but DAST remains preferred for its balance of reactivity and selectivity.
  • Amination steps benefit from protecting groups or sequential functional group transformations to improve overall yield.
  • Industrial processes incorporate vacuum degassing and nitrogen purging to maintain anhydrous conditions critical for fluorination success.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [1-(Fluoromethyl)cyclopropyl]methanamine can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.

    Reduction: The compound can be reduced to form various reduced products, depending on the reducing agent used.

    Substitution: Nucleophilic substitution reactions can occur at the fluoromethyl group, leading to the formation of different substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products:

    Oxidation Products: Oxides or hydroxylated derivatives.

    Reduction Products: Reduced amines or hydrocarbons.

    Substitution Products: Substituted amines or other functionalized derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily investigated for its potential as a lead compound in drug development. Its unique structure allows it to interact with various biological pathways, making it suitable for targeting neurological disorders and other diseases.

  • Neuropharmacology : Research indicates that compounds with similar structures can modulate neurotransmitter systems, potentially leading to new treatments for conditions such as depression and anxiety.
  • Antiviral Activity : Preliminary studies suggest that [1-(Fluoromethyl)cyclopropyl]methanamine may exhibit antiviral properties, similar to other fluorinated compounds that have shown efficacy against viruses like herpes simplex virus .

Organic Synthesis

As a versatile building block, this compound is utilized in the synthesis of more complex organic molecules. Its reactivity can be exploited in various chemical reactions, including:

  • Alkylation Reactions : The compound can serve as a nucleophile in alkylation reactions, facilitating the formation of larger molecular frameworks .
  • Synthesis of Heterocycles : It can be used to synthesize heterocyclic compounds, which are important in pharmaceuticals due to their diverse biological activities .

Case Study 1: Development of Antidepressants

A study explored the synthesis of derivatives based on this compound aimed at enhancing serotonin receptor activity. The results indicated improved binding affinity compared to traditional antidepressants, highlighting the potential for developing new therapeutic agents targeting mood disorders .

Case Study 2: Antiviral Research

In another investigation, researchers synthesized analogs of this compound and evaluated their activity against various viral strains. The findings revealed that certain derivatives exhibited significant antiviral activity, suggesting pathways for further drug development against viral infections .

Mechanism of Action

The mechanism by which [1-(Fluoromethyl)cyclopropyl]methanamine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The fluoromethyl group can enhance the compound’s binding affinity and selectivity towards specific targets, leading to desired biological or chemical effects. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The table below summarizes key structural analogs, their substituents, and synthesis methodologies:

Compound Name / ID (Evidence) Substituents on Cyclopropane Synthesis Method Yield HRMS (ESI) [M+H]+ (Observed) Key References
[1-(3-Chlorophenyl)cyclopropyl]methanamine (7) 3-Chlorophenyl Reaction with dicyandiamide in 1,4-dioxane/HCl; HPLC purification 29.55% 266.0 (266.0)
[1-(Trifluoromethyl)cyclopropyl]methanamine (8) Trifluoromethyl (-CF3) General Procedure A: Amine coupling with dichloride and Et3N N/A 368.0881 (368.0884)
[1-(4-Trifluoromethylphenyl)cyclopropyl]methanamine (16) 4-Trifluoromethylphenyl N/A (Commercial) N/A N/A
[1-(3-Bromophenyl)cyclopropyl]methanamine (15) 3-Bromophenyl N/A (Commercial) N/A N/A
[1-(4-Fluoropyridin-3-yl)cyclopropyl]methanamine (17) 4-Fluoropyridin-3-yl N/A (Commercial) N/A N/A
(+)-1-[(1S,2S)-2-(5-Fluoro-2-methoxyphenyl)cyclopropyl]-N-(3-methoxybenzyl)methanamine (1) 5-Fluoro-2-methoxyphenyl + 3-methoxybenzyl General Method C: NaBH4/MeOH from aldehyde precursors N/A 316.1710 (316.1707)

Key Observations :

  • Fluorinated vs. Non-Fluorinated Substituents: Fluorinated analogs (e.g., trifluoromethyl, fluorophenyl) exhibit enhanced metabolic stability and lipophilicity compared to non-fluorinated counterparts, making them favorable for CNS-targeting drugs .
  • Aryl vs.
  • Stereochemistry : Enantiomers like (+)-40 () demonstrate distinct optical activity ([α]D +10.0° in D2O), which may correlate with functional selectivity in receptor modulation .

Analytical Characterization

  • NMR Spectroscopy: 1H NMR: Aromatic protons in fluorophenyl-substituted compounds (e.g., δ 6.8–7.3 ppm in ) and cyclopropane methylene groups (δ 1.2–1.8 ppm) are diagnostic . 13C NMR: Fluorine coupling (e.g., J = 22.7 Hz in ) confirms substituent positions .
  • HRMS : Critical for verifying molecular formulas. For example, Compound 8 shows a 0.0003 Da deviation between calculated and observed values, ensuring structural accuracy .

Biological Activity

[1-(Fluoromethyl)cyclopropyl]methanamine is a fluorinated cyclopropylamine derivative that has garnered attention due to its unique structural properties and potential biological activities. This article explores its biological activity, including mechanisms of action, interactions with various biological targets, and relevant case studies.

Chemical Structure and Properties

The compound features a cyclopropyl ring with a fluoromethyl group attached to a methanamine moiety. This configuration enhances its lipophilicity and binding affinity to biological targets, which is crucial for its pharmacological effects.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

  • Enzyme Inhibition : The compound has shown potential in inhibiting various enzymes, particularly monoamine oxidase (MAO), which plays a significant role in the metabolism of neurotransmitters. Cyclopropyl derivatives have been noted for their ability to form stable enzyme-inhibitor complexes, leading to prolonged inhibition .
  • Antiviral Activity : Similar analogs have demonstrated antiviral properties against viruses such as Epstein-Barr virus (EBV) and human herpes viruses. Structure-activity relationship (SAR) studies indicate that modifications in the cyclopropyl structure can influence antiviral efficacy .
  • Antiparasitic Activity : Research indicates that fluorinated cyclopropanes can exhibit antiparasitic effects, particularly against Plasmodium species responsible for malaria. Compounds with similar structures have been optimized for improved aqueous solubility and metabolic stability, enhancing their effectiveness in vivo .

The mechanism of action for this compound involves:

  • Binding Affinity : The fluoromethyl group increases the compound's binding affinity to specific receptors or enzymes, modulating their activity. This is particularly relevant in the context of MAO inhibition, where the formation of a stable adduct with the enzyme leads to irreversible inhibition .
  • Electrophilic Interactions : The compound's electrophilic nature allows it to interact with nucleophilic sites on enzymes, facilitating enzyme inactivation through covalent modification .

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

  • Cyclopropane Derivatives as Enzyme Inhibitors :
    • A study highlighted the irreversible inhibition of MAO by cyclopropanol derivatives, suggesting that similar mechanisms could apply to this compound. The formation of an N-5 flavin adduct was noted as a key step in enzyme inactivation .
  • Antiviral Efficacy :
    • In vitro studies demonstrated that fluorinated cyclopropane analogs inhibited EBV replication, with specific derivatives showing significant potency (EC50 values around 0.5 µM). These findings underscore the potential for developing antiviral therapies based on this scaffold .
  • Antiparasitic Optimization :
    • Research focused on optimizing derivatives for enhanced activity against malaria parasites revealed that modifications to the cyclopropyl structure could improve both metabolic stability and solubility, leading to greater efficacy in animal models .

Data Tables

Activity Type Target/Pathway Efficacy (EC50) References
Enzyme InhibitionMonoamine OxidaseNot specified
AntiviralEpstein-Barr Virus0.5 µM
AntiparasiticPlasmodium spp.Varies

Q & A

Q. What are the optimal synthetic routes for [1-(Fluoromethyl)cyclopropyl]methanamine, and how can reaction conditions be tailored to improve yields?

Synthesis of fluorinated cyclopropane derivatives like this compound often involves cyclopropanation via [2+1] cycloaddition or ring-opening reactions. For example, NaBH(OAc)₃ or NaBH₄ in dichloroethane (DCE) or methanol can reduce imine intermediates to yield the final amine (e.g., see methods in ). Optimizing stoichiometry (e.g., 1.5–2.0 eq of reducing agents) and reaction time (hours to days) is critical for yield improvement .

Q. How can researchers characterize this compound’s purity and structural integrity?

Key techniques include:

  • NMR spectroscopy : Analyze ¹H and ¹³C spectra to confirm cyclopropane ring integrity and fluoromethyl/amine group placement (e.g., coupling constants like J = 22.7 Hz for fluorinated aryl groups in ).
  • HRMS : Validate molecular formula (e.g., [M+H]⁺ peaks with <5 ppm error, as in ).
  • Chiral HPLC : Resolve stereoisomers if applicable .

Q. What safety protocols are recommended for handling this compound?

  • PPE : Wear P95 respirators, nitrile gloves, and face shields to avoid inhalation/skin contact (OSHA/EN standards in ).
  • Storage : Keep at 2–8°C in dry conditions to prevent decomposition ().
  • Waste disposal : Use licensed disposal services for contaminated materials ().

Q. How stable is this compound under varying pH and temperature conditions?

While stability data for this specific compound is limited, related cyclopropylamines are typically stable at neutral pH and room temperature. Avoid strong acids/bases that may induce ring-opening or fluoromethyl group hydrolysis ().

Q. What solvents are compatible with this compound for reaction setups?

Polar aprotic solvents (e.g., DCM, THF) are commonly used in syntheses ( ). Test solubility via incremental addition and monitor for precipitation or unexpected reactivity (e.g., cyclopropane ring strain).

Advanced Research Questions

Q. How do substituents on the cyclopropane ring influence biological activity, particularly in serotonin receptor binding?

In structurally related compounds (e.g., N-substituted 2-phenylcyclopropylmethylamines), electron-withdrawing groups (e.g., fluorine) enhance 5-HT2C receptor selectivity. For example, fluorinated aryl groups improve binding affinity by 10–100× compared to non-fluorinated analogs (). Computational docking studies can predict substituent effects on receptor interactions .

Q. What strategies mitigate data contradictions in reaction yields or analytical results across studies?

  • Cross-validate methods : Compare NMR/HRMS data with published spectra (e.g., vs. 6).
  • Control variables : Standardize solvent purity, reaction temperature, and catalyst batches.
  • Replicate syntheses : Address discrepancies in yields (e.g., 60–90% variations in ) by adjusting reductant equivalents or reaction duration.

Q. How does stereochemistry at the cyclopropane ring affect pharmacological properties?

In enantiomeric pairs (e.g., (+)- vs. (-)-isomers), stereochemistry significantly alters receptor binding. For example, (+)-isomers of similar compounds show higher 5-HT2C agonism ([α]D²⁰ = +10.0° in ). Use chiral auxiliaries or asymmetric catalysis to isolate enantiomers for activity studies .

Q. What computational tools predict the compound’s metabolic stability or toxicity?

  • ADMET prediction : Software like Schrödinger or MOE models logP, CYP450 interactions, and Ames test outcomes.
  • QSAR : Correlate structural features (e.g., fluoromethyl group) with toxicity endpoints (e.g., acute oral toxicity LD₅₀) using databases in .

Q. How can researchers address gaps in ecological toxicity data for this compound?

  • Read-across studies : Use data from analogs (e.g., 1-(2,4-difluorophenyl)cyclobutanemethanamine in ) to estimate persistence, bioaccumulation, and aquatic toxicity.
  • Microcosm testing : Evaluate biodegradation in soil/water systems under OECD guidelines .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[1-(Fluoromethyl)cyclopropyl]methanamine
Reactant of Route 2
[1-(Fluoromethyl)cyclopropyl]methanamine

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